molecular formula C16H15N5O4S B12170810 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-4-yl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-4-yl)methanone

Cat. No.: B12170810
M. Wt: 373.4 g/mol
InChI Key: AWZBLYVCPCMWMD-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound with a unique structure that includes a benzoxadiazole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole ring can bind to these targets, altering their activity and leading to various biological effects. The piperazine and pyridine rings can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of the benzoxadiazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications across various fields of research and industry .

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C16H15N5O4S/c22-16(12-4-6-17-7-5-12)20-8-10-21(11-9-20)26(23,24)14-3-1-2-13-15(14)19-25-18-13/h1-7H,8-11H2

InChI Key

AWZBLYVCPCMWMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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